molecular formula C5H9O5P B14285232 2-(Dimethoxyphosphoryl)prop-2-enoic acid CAS No. 120240-66-6

2-(Dimethoxyphosphoryl)prop-2-enoic acid

Cat. No.: B14285232
CAS No.: 120240-66-6
M. Wt: 180.10 g/mol
InChI Key: YOUUTKLIAFGDTH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxyphosphoryl)prop-2-enoic acid typically involves the reaction of acrylic acid with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The general reaction can be represented as follows:

[ \text{CH}_2=\text{CHCOOH} + (\text{CH}_3\text{O})_2\text{P(O)H} \rightarrow \text{CH}_2=\text{C[PO(OCH}_3\text{)}_2]\text{COOH} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the product. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxyphosphoryl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphoryl group to phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethoxyphosphoryl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethoxyphosphoryl)prop-2-enoic acid involves its interaction with specific molecular targets. The phosphoryl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acrylic acid: The parent compound of 2-(Dimethoxyphosphoryl)prop-2-enoic acid.

    Methacrylic acid: Similar structure but with a methyl group instead of the phosphoryl group.

    Phosphonoacetic acid: Contains a phosphono group attached to an acetic acid backbone.

Uniqueness

This compound is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

120240-66-6

Molecular Formula

C5H9O5P

Molecular Weight

180.10 g/mol

IUPAC Name

2-dimethoxyphosphorylprop-2-enoic acid

InChI

InChI=1S/C5H9O5P/c1-4(5(6)7)11(8,9-2)10-3/h1H2,2-3H3,(H,6,7)

InChI Key

YOUUTKLIAFGDTH-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=C)C(=O)O)OC

Origin of Product

United States

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